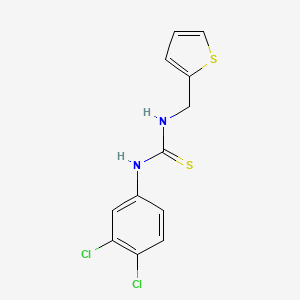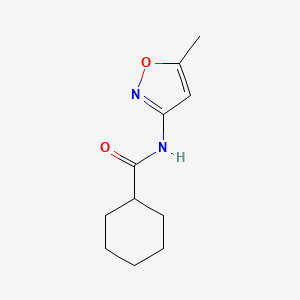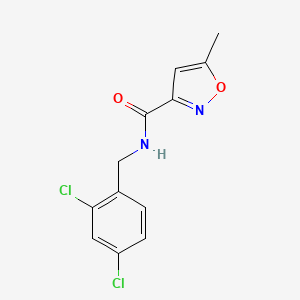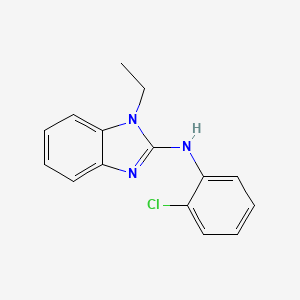
N-(3,4-dichlorophenyl)-N'-(2-thienylmethyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dichlorophenyl)-N'-(2-thienylmethyl)thiourea, commonly known as DCTTU, is a chemical compound that has been extensively studied for its potential applications in scientific research. DCTTU is a thiourea derivative that has been shown to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for various research studies.
作用機序
The mechanism of action of DCTTU is not fully understood. However, it has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response. DCTTU has also been shown to induce apoptosis in cancer cells, which may contribute to its anticancer properties.
Biochemical and Physiological Effects
DCTTU has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and to increase the production of anti-inflammatory cytokines such as interleukin-10 (IL-10). Additionally, DCTTU has been shown to reduce oxidative stress and to increase antioxidant enzyme activity.
実験室実験の利点と制限
One of the major advantages of using DCTTU in lab experiments is its ability to modulate various biological pathways, making it a versatile tool for studying various biological processes. Additionally, DCTTU is relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the limitations of using DCTTU is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on DCTTU. One area of research is the development of novel DCTTU derivatives that exhibit improved efficacy and reduced toxicity. Additionally, further studies are needed to elucidate the mechanism of action of DCTTU and its potential applications in the treatment of various diseases. Finally, studies are needed to evaluate the safety and efficacy of DCTTU in preclinical and clinical studies.
In conclusion, DCTTU is a promising candidate for various scientific research studies due to its ability to modulate various biological pathways. Its potential applications in the treatment of various diseases make it an attractive target for further research, and its relatively easy synthesis and purification make it readily available for research purposes.
合成法
The synthesis of DCTTU involves the reaction of 3,4-dichloroaniline with 2-thienylmethyl isothiocyanate in the presence of a base such as potassium carbonate. The resulting product is then purified through recrystallization to obtain pure DCTTU.
科学的研究の応用
DCTTU has been widely used in scientific research due to its ability to modulate various biological pathways. It has been shown to exhibit potent anti-inflammatory and antioxidant effects, making it a promising candidate for the treatment of various inflammatory disorders. Additionally, DCTTU has been shown to exhibit anticancer properties, making it a potential candidate for cancer therapy.
特性
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(thiophen-2-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2S2/c13-10-4-3-8(6-11(10)14)16-12(17)15-7-9-2-1-5-18-9/h1-6H,7H2,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCRBQLITHIBCLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=S)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)-3-(thiophen-2-ylmethyl)thiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide](/img/structure/B5741672.png)
![N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methoxybenzamide](/img/structure/B5741691.png)

![4-ethyl-N-[4-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B5741702.png)
![4-methoxy-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5741705.png)

![2-[4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol](/img/structure/B5741721.png)
![4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}-2-methoxy-6-nitrophenol](/img/structure/B5741724.png)




![2-{4-[(3,4-dichlorophenyl)carbonothioyl]-1-piperazinyl}ethanol](/img/structure/B5741757.png)
